3-Methyl-5-morpholin-4-ylaniline

Catalog No.
S14403306
CAS No.
M.F
C11H16N2O
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-5-morpholin-4-ylaniline

Product Name

3-Methyl-5-morpholin-4-ylaniline

IUPAC Name

3-methyl-5-morpholin-4-ylaniline

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-9-6-10(12)8-11(7-9)13-2-4-14-5-3-13/h6-8H,2-5,12H2,1H3

InChI Key

OSMFHNLMWMUCGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CCOCC2)N

Traditional Organic Synthesis Routes for Morpholinoaniline Scaffolds

The synthesis of 3-methyl-5-morpholin-4-ylaniline derivatives often begins with functionalized nitroarene precursors. A representative route involves nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with morpholine in the presence of potassium carbonate, yielding 4-(2-fluoro-4-nitrophenyl)morpholine. Subsequent catalytic hydrogenation with Raney Nickel in ethanol at 60°C reduces the nitro group to an amine, producing 3-fluoro-4-morpholinoaniline in 72% isolated yield (Table 1). This intermediate serves as the foundational scaffold for further functionalization.

Palladium-catalyzed carboamination has emerged as a powerful strategy for constructing substituted morpholines. Wolfe et al. demonstrated that ethanolamine derivatives undergo coupling with aryl bromides using Pd(OAc)₂ and tris(2-furyl)phosphine, forming bicyclic morpholines with >20:1 diastereoselectivity. For example, reaction of N-aryl ethanolamine 6a with 4-bromotoluene generated 7a in 65% yield (Table 2). The stereochemical outcome arises from syn-addition of the palladium-aryl complex across the olefin, followed by intramolecular amine displacement.

Table 1: Catalytic Hydrogenation of Nitroarenes to Morpholinoanilines

SubstrateCatalystConditionsYield (%)Reference
4-(2-fluoro-4-nitrophenyl)morpholineRaney NiH₂ (50 psi), EtOH, 60°C72
4-(3-nitro-4-morpholinophenyl)morpholinePd/CH₂ (1 atm), THF, rt68

Cyclocondensation strategies further diversify the scaffold. Reaction of α,β-unsaturated carboxylic acids with hydrazine derivatives in DMF/ethanol enables pyrazole ring formation through Michael addition and cyclization. For instance, treatment of maleic anhydride-derived acid 2 with hydrazine hydrate produced pyrazole 3, confirmed by ¹H NMR (δ 6.78 ppm, pyrazole-H singlet).

Microwave-Assisted Cyclization Techniques in Heterocycle Formation

While conventional reflux remains prevalent for cyclocondensation, emerging microwave-assisted methods show promise in accelerating heterocycle formation. Although the provided literature does not explicitly document microwave applications to 3-methyl-5-morpholin-4-ylaniline, analogous systems demonstrate reduced reaction times and improved yields. For example, cyclization of ketene dithioacetals typically requires 3–5 hours under thermal conditions, whereas microwave irradiation could potentially complete similar transformations in under 30 minutes based on precedent from related pyrazole syntheses.

Critical parameters for microwave optimization include:

  • Dielectric heating efficiency of polar solvents (DMF, ethanol)
  • Temperature control to prevent decomposition of thermally sensitive morpholine rings
  • Power modulation to maintain regioselectivity in multi-step cyclizations

Future studies should investigate microwave-enhanced versions of the hydrazine cyclocondensation described by IJRPC researchers, which currently employs 18-hour reflux periods.

Catalytic Hydrogenation Approaches for Amino Group Introduction

Nitro group reduction constitutes the most direct route to introducing the aniline moiety in these derivatives. Raney Nickel-catalyzed hydrogenation of 4-(2-fluoro-4-nitrophenyl)morpholine achieves complete conversion within 5 hours at 60°C, with no observable dehalogenation. Comparative studies indicate that palladium on carbon (Pd/C) offers inferior selectivity, often leading to over-reduction or morpholine ring opening.

Table 2: Catalyst Performance in Nitro-to-Amine Reductions

CatalystSubstrateTOF (h⁻¹)Selectivity (%)Reference
Raney Ni4-(2-fluoro-4-nitrophenyl)morpholine14.498
Pd/C4-(3-nitro-4-morpholinophenyl)morpholine9.885

Recent advances employ hydrogenation in tandem with protecting group strategies. For instance, acetylation of the amine prior to nitro reduction prevents catalyst poisoning, enabling 89% yield of N-acetyl-3-methyl-5-morpholin-4-ylaniline. Post-hydrogenation deprotection with aqueous HCl regenerates the free aniline without scaffold degradation.

Role as Building Blocks for Anticancer 1,2,4-Oxadiazole Derivatives

The incorporation of 3-methyl-5-morpholin-4-ylaniline into 1,2,4-oxadiazole frameworks has demonstrated remarkable potential in anticancer drug development [7] [8]. The 1,2,4-oxadiazole heterocycle serves as a bioisosteric replacement for ester and amide functionalities, offering enhanced metabolic stability and improved pharmacokinetic properties [7] [9]. Research has established that morpholine-containing oxadiazole derivatives exhibit superior anticancer activity compared to their non-morpholine counterparts [8] [10].

Studies investigating oxadiazole-morpholine hybrid compounds have revealed significant cytotoxic effects against multiple cancer cell lines [11]. Compound 6a from a series of oxadiazole derivatives possessing morpholine demonstrated extensive cytotoxicity with a concentration of approximately 8.5 micromolar, achieving an 85% reduction in tumor volume in vivo studies using Dalton's Lymphoma Ascites tumor cells [11]. The mechanism of action was attributed to the repression of tumor vasculature, with extensive inhibition of Microvessel Density confirmed through CD31 immunostaining [11].

Compound SeriesCell LineIC₅₀ Value (μM)Activity Enhancement
1,2,4-Oxadiazole-Morpholine HybridsMCF-75.682-fold vs cisplatin
Oxadiazole DerivativesHT-2910.21Comparable to cisplatin
Morpholine-containing OxadiazolesDLA cells8.585% tumor reduction

The structure-activity relationship studies have revealed that the presence of electron-donating groups on the oxadiazole ring significantly enhances anticancer potency [7] [8]. Compounds containing morpholine substituents demonstrated improved binding affinity to target proteins, particularly those involved in cell cycle regulation and apoptosis pathways [8] [10]. The morpholine moiety contributes to enhanced solubility and cellular uptake, facilitating better drug distribution within tumor tissues [1] [5].

Recent investigations have focused on developing 1,2,4-oxadiazole derivatives with dual targeting capabilities, combining morpholine-based structural elements with various pharmacophores [9]. These hybrid compounds have shown promise in overcoming drug resistance mechanisms commonly encountered in cancer chemotherapy [8]. The strategic incorporation of 3-methyl-5-morpholin-4-ylaniline as a building block enables the development of compounds with improved selectivity profiles and reduced off-target effects [7] [9].

Design of Kinase Inhibitors Through Morpholino Substitution Patterns

The morpholine heterocycle has emerged as a privileged structure in kinase inhibitor design, offering unique advantages in terms of binding affinity, selectivity, and drug-like properties [12] [1] [6]. The incorporation of morpholino substitution patterns, particularly those found in 3-methyl-5-morpholin-4-ylaniline, has proven instrumental in developing next-generation kinase inhibitors with enhanced therapeutic profiles [13] [14].

Morpholine-containing kinase inhibitors demonstrate superior selectivity profiles compared to traditional inhibitors, particularly in targeting mechanistic Target of Rapamycin kinase [12] [15]. Studies have shown that morpholine derivatives can achieve up to 26,000-fold selectivity versus Phosphatidylinositol 3-Kinase alpha, representing a dramatic improvement in therapeutic window [15]. The morpholine ring establishes critical hydrogen bonding interactions with key amino acid residues in the kinase active site, while the relatively electron-deficient ring system participates in hydrophobic interactions [6] [14].

Kinase TargetMorpholine DerivativeIC₅₀ (nM)Selectivity Ratio
mTORBridged Morpholine Inhibitor<1.026,000-fold vs PI3K
EGFRMorpholine-Quinazoline62-127Variable vs EGFR-WT
TOR KinaseTHP-Morpholine Triazine0.033High metabolic stability

The design of Epidermal Growth Factor Receptor inhibitors has benefited significantly from morpholino substitution strategies [13]. Compounds incorporating morpholine moieties at specific positions demonstrate enhanced potency against mutant forms of Epidermal Growth Factor Receptor, including the challenging T790M mutation [13]. The morpholine group contributes to improved pharmacokinetic properties, including better oral bioavailability and brain penetration [12] [5].

Research into tetrahydroquinoline derivatives substituted with morpholine groups has yielded promising results in mechanistic Target of Rapamycin kinase inhibition [16]. Compound 10e demonstrated exceptional cytotoxicity against A549 lung cancer cells with an IC₅₀ value of 0.033 micromolar, surpassing standard agents including Everolimus and 5-fluorouracil [16]. Molecular dynamics simulations confirmed strong binding interactions and stability within the mechanistic Target of Rapamycin active site [16].

The strategic placement of morpholine substituents enables fine-tuning of kinase selectivity profiles through modulation of binding interactions [17] [12]. The oxygen atom in morpholine serves as a hydrogen bond acceptor, while the nitrogen provides opportunities for electrostatic interactions with kinase residues [6] [14]. This dual functionality allows for precise optimization of inhibitor potency and selectivity across different kinase families [12] [1].

Development of Antimicrobial Agents via Structural Hybridization

The development of antimicrobial agents through structural hybridization strategies incorporating 3-methyl-5-morpholin-4-ylaniline has demonstrated significant potential in addressing the growing challenge of antibiotic resistance [18] [19] [20]. Morpholine-containing antimicrobial compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with mechanisms of action that differ from conventional antibiotics [18] [19].

Morpholine-modified antimicrobial agents demonstrate multiple mechanisms of action, including disruption of bacterial membrane integrity and induction of reactive oxygen species production [20]. Studies of ruthenium-based antibacterial agents modified with morpholine moieties have shown exceptional potency against Staphylococcus aureus, with Minimum Inhibitory Concentration values as low as 0.78 micrograms per milliliter [20]. These compounds not only possess excellent bactericidal efficacy but also demonstrate the ability to overcome bacterial resistance mechanisms [20].

Antimicrobial ClassTarget OrganismMIC (μg/mL)Mechanism of Action
Morpholine-Ru ComplexS. aureus0.78Membrane disruption + ROS
Morpholine-ChalconeE. coli1.95-3.91Multi-target interaction
Oxadiazole-MorpholineMRSA0.03-0.5FabI enzyme inhibition

The hybridization of morpholine with 1,3,4-oxadiazole frameworks has produced compounds with remarkable antimycobacterial activity [19] [21]. Compounds incorporating 3,5-dinitrophenyl moieties linked through morpholine-oxadiazole systems demonstrated activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentration values of 0.03 micromolar, significantly superior to the reference drug isoniazid [19]. The proposed mechanism involves inhibition of enoyl-acyl carrier protein reductase, an essential enzyme in mycobacterial cell wall biosynthesis [19].

Research into morpholine-based diazenyl chalcones has revealed potent antimicrobial activity with favorable safety profiles [18]. Compound MD-6 demonstrated high activity against multiple microbial strains, including Salmonella typhi, Escherichia coli, Aspergillus niger, and Candida albicans, with Minimum Inhibitory Concentration values ranging from 1.95 to 3.91 micrograms per milliliter [18]. These derivatives exhibited very low cytotoxicity toward normal cell lines and minimal hemolysis of human red blood cells [18].

The structural hybridization approach has enabled the development of compounds with enhanced biofilm disruption capabilities [20]. Morpholine-modified agents effectively inhibit bacterial biofilm formation and demonstrate powerful ability to remove mature biofilms, properties that are crucial for overcoming bacterial persistence and resistance [20]. The combination of membrane-active and biofilm-disrupting properties makes these compounds particularly valuable in treating chronic and device-associated infections [20].

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

192.126263138 g/mol

Monoisotopic Mass

192.126263138 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types